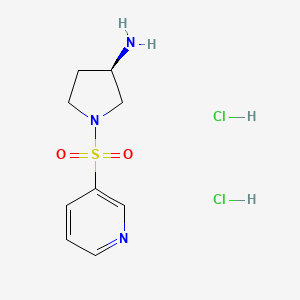![molecular formula C14H26N2O2 B6604753 tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate CAS No. 2137618-20-1](/img/structure/B6604753.png)
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate, otherwise known as TB-AM-6-AC, is an organic compound with a molecular weight of 226.29 g/mol. It is a tertiary amine that was first synthesized in 1997 by a team of scientists at the University of California, Davis. TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. These studies have revealed a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
TB-AM-6-AC has been studied extensively for its potential applications in the fields of medicinal chemistry and biochemistry. In particular, it has been found to possess a range of anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used in the synthesis of a variety of other compounds, including peptides, peptidomimetics, and heterocyclic systems.
Wirkmechanismus
TB-AM-6-AC has been found to interact with a variety of cellular targets, including enzymes and receptors. It has been shown to inhibit the cyclooxygenase enzyme, which is involved in the production of inflammatory mediators. It has also been found to bind to the 5-HT2A serotonin receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
TB-AM-6-AC has been found to possess a range of biochemical and physiological effects. In animal studies, it has been found to reduce inflammation and pain, as well as to possess anti-bacterial and anti-fungal properties. It has also been found to possess anxiolytic effects, as well as to reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TB-AM-6-AC in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it has been found to possess a range of biochemical and physiological effects. However, it also has a number of limitations. It is relatively expensive, and it is not always easy to obtain in large quantities.
Zukünftige Richtungen
TB-AM-6-AC has been found to possess a range of potential applications in the fields of medicinal chemistry and biochemistry. In the future, it is likely that it will be further studied for its potential therapeutic applications, as well as its potential use in the synthesis of a variety of other compounds. Additionally, it is likely that further research will be conducted into its mechanism of action, as well as its biochemical and physiological effects.
Synthesemethoden
TB-AM-6-AC can be synthesized using a variety of methods, including the direct condensation of tert-butyl isocyanate and 6-azaspiro[3.5]nonane-6-carboxylic acid. The reaction mixture is heated to a temperature of 80-85°C, and then cooled to room temperature. The product is then isolated by column chromatography and recrystallized from ethyl acetate.
Eigenschaften
IUPAC Name |
tert-butyl 7-(aminomethyl)-6-azaspiro[3.5]nonane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-10-14(6-4-7-14)8-5-11(16)9-15/h11H,4-10,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRIZVINZNFMCEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CCC2)CCC1CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-oxaspiro[3.5]nonan-2-one](/img/structure/B6604672.png)


![methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate](/img/structure/B6604696.png)
![2-Chloro-N-[2-(2,5-dichlorophenyl)ethyl]acetamide](/img/structure/B6604699.png)

![tert-butyl N-{[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}carbamate, trans](/img/structure/B6604711.png)
![1-[1-({[2-(4-{[1-(aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanamine](/img/structure/B6604718.png)


![methyl[2-(quinolin-4-yl)ethyl]amine dihydrochloride](/img/structure/B6604744.png)
![2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B6604758.png)
![1-[1-(pyrrolidin-2-yl)ethyl]-1H-pyrazole dihydrochloride](/img/structure/B6604760.png)
![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)